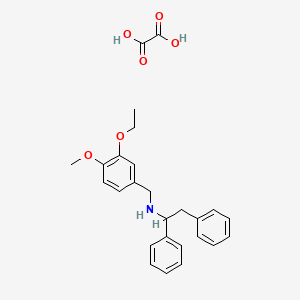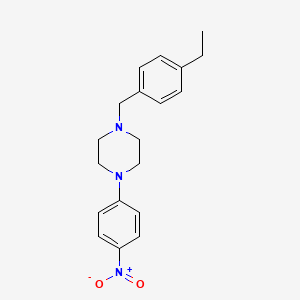
1-(3-methylcyclopentyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylcyclopentyl)-4-phenylpiperazine, also known as MCPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a chemical compound that has been widely studied for its potential applications in scientific research.
科学的研究の応用
1-(3-methylcyclopentyl)-4-phenylpiperazine has been widely used in scientific research for its potential applications in the field of neuroscience. It has been shown to have an affinity for various neurotransmitter receptors, including serotonin and dopamine receptors. 1-(3-methylcyclopentyl)-4-phenylpiperazine has also been used to study the effects of psychoactive drugs on behavior and cognition in animal models.
作用機序
1-(3-methylcyclopentyl)-4-phenylpiperazine acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2C receptors. It also acts as an antagonist at dopamine receptors, specifically the D2 receptor. The exact mechanism of action of 1-(3-methylcyclopentyl)-4-phenylpiperazine is not fully understood, but it is believed to modulate the activity of these neurotransmitter systems, leading to changes in behavior and cognition.
Biochemical and Physiological Effects
1-(3-methylcyclopentyl)-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, leading to changes in mood and behavior. 1-(3-methylcyclopentyl)-4-phenylpiperazine has also been shown to increase heart rate and blood pressure, as well as cause dilation of blood vessels.
実験室実験の利点と制限
One advantage of using 1-(3-methylcyclopentyl)-4-phenylpiperazine in lab experiments is its well-characterized pharmacology. Its effects on neurotransmitter systems have been extensively studied, making it a useful tool for studying the effects of psychoactive drugs on behavior and cognition. However, one limitation of using 1-(3-methylcyclopentyl)-4-phenylpiperazine is its potential for side effects, such as changes in heart rate and blood pressure, which may confound experimental results.
将来の方向性
There are several future directions for research on 1-(3-methylcyclopentyl)-4-phenylpiperazine. One area of research is the development of more selective agonists and antagonists for serotonin and dopamine receptors. Another area of research is the development of novel psychoactive drugs based on the structure of 1-(3-methylcyclopentyl)-4-phenylpiperazine. Finally, further research is needed to fully understand the mechanism of action of 1-(3-methylcyclopentyl)-4-phenylpiperazine and its potential applications in the field of neuroscience.
Conclusion
In conclusion, 1-(3-methylcyclopentyl)-4-phenylpiperazine, or 1-(3-methylcyclopentyl)-4-phenylpiperazine, is a psychoactive drug that has been widely studied for its potential applications in scientific research. Its well-characterized pharmacology and potential applications in the field of neuroscience make it a useful tool for studying the effects of psychoactive drugs on behavior and cognition. However, its potential for side effects and the need for further research on its mechanism of action highlight the importance of continued research in this area.
合成法
The synthesis of 1-(3-methylcyclopentyl)-4-phenylpiperazine is a multi-step process that involves the reaction of 1-(3-methylcyclopentyl)piperazine with phenylacetic acid. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and is carried out under reflux conditions. The product is then purified using various techniques, such as recrystallization and chromatography.
特性
IUPAC Name |
1-(3-methylcyclopentyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-14-7-8-16(13-14)18-11-9-17(10-12-18)15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOHZXKWVPQOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5415984 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-bis[(3-carboxypropanoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5038501.png)



![3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5038527.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)
![ethyl 1-[4-(dimethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5038551.png)
![N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5038559.png)
![methyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5038565.png)

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5038585.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5038605.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone](/img/structure/B5038613.png)
